

## N-(3-Bromopropyl)phthalimide molecular weight and formula

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Compound of Interest

Compound Name: N-(3-Bromopropyl)phthalimide

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An In-depth Technical Guide to N-(3-Bromopropyl)phthalimide

This technical guide provides a comprehensive overview of the chemical and physical properties of **N-(3-Bromopropyl)phthalimide**, its synthesis, and its common applications in research and development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## **Chemical Properties and Molecular Formula**

**N-(3-Bromopropyl)phthalimide** is a chemical compound widely used as a reagent in organic synthesis.[1][2] It is particularly useful for introducing a protected primary amine group in various chemical structures.[2] The phthalimide group serves as a protecting group for the amine, which can be later deprotected under specific conditions. This reagent is also utilized in the synthesis of flavonoid derivatives and Hederagenin, a triterpene with potential antitumor properties.[1]

### **Quantitative Data Summary**

The key quantitative properties of **N-(3-Bromopropyl)phthalimide** are summarized in the table below for easy reference.



Property	Value	References
Molecular Formula	C11H10BrNO2	[3][4][5][6]
Molecular Weight	268.11 g/mol	[4][6][7][8]
CAS Number	5460-29-7	[3][4][6][7]
Melting Point	72-74 °C	[1][4][8]
Boiling Point	361.4 °C at 760 mmHg	[3]
EINECS Number	226-738-5	[3][4][6]
Appearance	White to light beige crystalline powder	[1][5]

# Experimental Protocols: Synthesis of N-(3-Bromopropyl)phthalimide

A common and effective method for the synthesis of **N-(3-Bromopropyl)phthalimide** involves the reaction of potassium phthalimide with 1,3-dibromopropane.[1][9] This nucleophilic substitution reaction is a standard procedure for the N-alkylation of phthalimide.

#### **Materials**

- · Potassium phthalimide
- 1,3-Dibromopropane
- Dimethylformamide (DMF)
- Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
- · Ethyl acetate
- · Ice water

#### **Procedure**

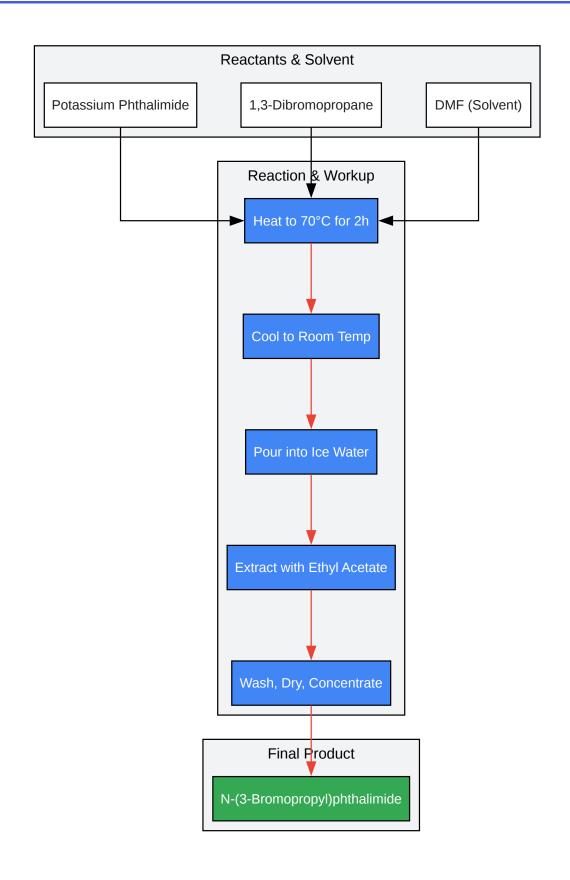


- In a reaction vessel, dissolve 0.025 mol of potassium phthalimide and 0.5 g of TBAB in 50 mL of DMF.[1]
- Add 0.10 mol of 1,3-dibromopropane to the solution.[1]
- Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with continuous stirring.[1]
- After the reaction is complete, allow the mixture to cool to room temperature.[1]
- Pour the cooled reaction mixture into ice water to precipitate the product.[1]
- Extract the aqueous mixture with ethyl acetate.[1]
- Wash the organic phase with water, then dry it over an anhydrous salt (e.g., sodium sulfate).
- Concentrate the organic phase by evaporating the solvent.
- Allow the concentrated solution to stand, which will result in the crystallization of N-(3-bromopropyl)phthalimide as a white solid.[1]
- The resulting crystals can be further purified by recrystallization from ethanol.[9]

### **Visualized Synthesis Workflow**

The following diagram illustrates the workflow for the synthesis of **N-(3-Bromopropyl)phthalimide** as described in the experimental protocol.





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Caption: Workflow for the synthesis of N-(3-Bromopropyl)phthalimide.



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